

A Technical Guide to 21-Dehydro Budesonide-d8-1 for Research Applications

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Compound of Interest

Compound Name: 21-Dehydro Budesonide-d8-1

Cat. No.: B1281438

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This in-depth technical guide is intended for researchers, scientists, and drug development professionals interested in the use of **21-Dehydro Budesonide-d8-1**. This deuterated analog of a key Budesonide impurity and metabolite serves as an invaluable tool in pharmacokinetic and metabolic studies. This document provides a comprehensive overview of its suppliers, relevant experimental protocols, and the biological pathways in which it is implicated.

Introduction

21-Dehydro Budesonide is a significant impurity and metabolite of Budesonide, a potent synthetic corticosteroid widely used for its anti-inflammatory properties in the treatment of asthma, inflammatory bowel disease, and other conditions.^{[1][2][3]} The deuterated isotopologue, **21-Dehydro Budesonide-d8-1**, is a critical internal standard for sensitive and accurate quantification in complex biological matrices using mass spectrometry-based methods.^[4] Its use mitigates matrix effects and variations in sample processing, leading to more reliable and reproducible results in research and clinical settings.

Suppliers of 21-Dehydro Budesonide-d8-1 and Related Compounds

A number of chemical suppliers provide **21-Dehydro Budesonide-d8-1** and its non-deuterated counterpart for research purposes. The table below summarizes key information from various suppliers to aid in the selection of the most suitable material for your experimental needs.

Supplier	Product Name	Catalog Number	CAS Number (Unlabeled)	Molecular Formula (Deuterated)	Purity	Notes
MedChem Express	21-Dehydro Budesonide-d8-1	HY-157585S	85234-63-5	C ₂₅ H ₂₄ D ₈ O ₆	Not specified	Labeled probe for glucocorticoid receptors. [4]
Clearsynth	21-Dehydro Budesonide-D8	CS-F-00087	85234-63-5	C ₂₅ H ₂₄ D ₈ O ₆	Not specified	Accompanied by a Certificate of Analysis. [5] [6]
Artis Standards	21-Dehydro Budesonide-D8	AA0213	Not specified	C ₂₅ H ₂₄ D ₈ O ₆	Not specified	Stable isotope-labeled internal standard. [7]
ESS Chem Co.	Budesonide-D8	ESS0212	1105542-94-6 (labeled)	C ₂₅ H ₂₆ D ₈ O ₆	98.3% by HPLC; >98% atom D	Deuterated Budesonide, the parent compound. [8]
ESS Chem Co.	21-Dehydro Budesonide	ESS0213	85234-63-5	C ₂₅ H ₃₂ O ₆	96.7% by HPLC	Non-deuterated form. [9] [10]
LGC Standards	21-Dehydro	TRC-B689500	85234-63-5	C ₂₅ H ₃₂ O ₆	>95% (HPLC)	API reference standard

	Budesonide					and impurity. [11] [12]
SynThink	Budesonide EP Impurity D	SA14104	85234-63-5	C ₂₅ H ₃₂ O ₆	Not specified	Provided with a comprehensive data package. [13]

Experimental Protocols

Synthesis of 21-Dehydro Budesonide Impurities

The synthesis of 21-Dehydro Budesonide and its deuterated analog typically involves a two-step process starting from Budesonide or its deuterated isotopologue. A general synthetic approach is outlined in the patent literature and involves:[\[14\]](#)[\[15\]](#)

- **Acylation:** Budesonide is reacted with an acylating agent such as butyryl chloride or butyric anhydride in the presence of an organic solvent and an acid-binding agent (e.g., triethylamine). This step targets the hydroxyl groups of Budesonide.
- **Oxidation:** The resulting intermediate is then oxidized to yield the 21-dehydro derivative. A common oxidizing agent used for this transformation is the Dess-Martin periodinane.

A similar strategy would be employed for the synthesis of the deuterated analog, starting with Budesonide-d8.

Analytical Methodology: LC-MS/MS for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantitative analysis of steroids and their metabolites in biological samples due to its high sensitivity and specificity.[\[9\]](#)[\[16\]](#) A typical workflow for the analysis of **21-Dehydro Budesonide-d8-1** as an internal standard is described below.

1. Sample Preparation:

- **Protein Precipitation:** To remove the bulk of proteins, an organic solvent like acetonitrile is added to the serum or plasma sample. The sample is vortexed and then centrifuged to pellet the precipitated proteins.
- **Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE):**
 - **LLE:** The supernatant from the protein precipitation step is subjected to extraction with an immiscible organic solvent such as methyl tert-butyl ether (MTBE) or a mixture of diethyl ether and dichloromethane to isolate the steroids.
 - **SPE:** Alternatively, the supernatant can be loaded onto an SPE cartridge (e.g., C18) to bind the steroids, which are then eluted with an appropriate organic solvent.
- **Evaporation and Reconstitution:** The organic extract is evaporated to dryness under a stream of nitrogen. The dried residue is then reconstituted in a solvent compatible with the LC mobile phase, such as a methanol/water mixture.[\[5\]](#)

2. Chromatographic Separation:

- **Column:** A reversed-phase column, such as a C18 or PFP (pentafluorophenyl) column, is commonly used for the separation of steroids.[\[5\]](#)[\[17\]](#)
- **Mobile Phase:** A gradient elution with a binary solvent system is typically employed. Common mobile phases are water with a small amount of acid (e.g., 0.1% formic acid) as solvent A and an organic modifier like methanol or acetonitrile as solvent B.[\[18\]](#)
- **Flow Rate and Temperature:** The flow rate is typically in the range of 0.3-1.0 mL/min, and the column is often heated (e.g., to 45°C) to improve peak shape and reduce viscosity.[\[5\]](#)

3. Mass Spectrometric Detection:

- **Ionization:** Electrospray ionization (ESI) in positive ion mode is commonly used for the analysis of steroids.
- **Detection:** A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both the analyte (21-Dehydro

Budesonide) and the internal standard (**21-Dehydro Budesonide-d8-1**) are monitored for selective and sensitive quantification.

Signaling Pathways

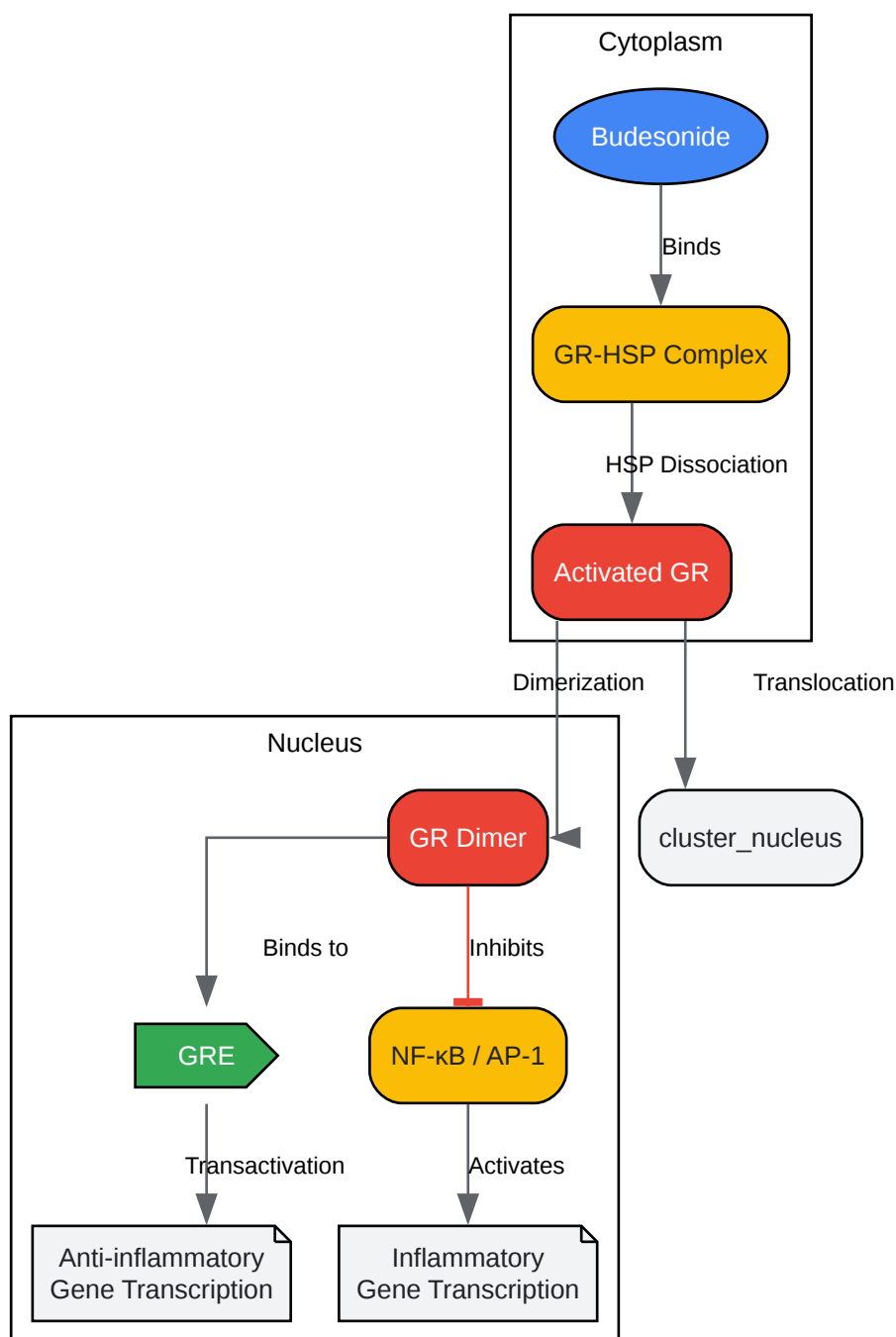
Budesonide, the parent compound of 21-Dehydro Budesonide, exerts its anti-inflammatory effects primarily through its interaction with the glucocorticoid receptor (GR).[11] The binding of Budesonide to the cytoplasmic GR initiates a cascade of events that ultimately leads to the modulation of gene expression.

Glucocorticoid Receptor Signaling Pathway

The canonical signaling pathway of glucocorticoids like Budesonide involves the following key steps:

- **Ligand Binding:** Budesonide, being lipophilic, diffuses across the cell membrane and binds to the GR in the cytoplasm. The GR is part of a multiprotein complex that includes heat shock proteins (HSPs).[11]
- **Conformational Change and Dissociation:** Ligand binding induces a conformational change in the GR, leading to the dissociation of the HSPs.
- **Nuclear Translocation:** The activated ligand-receptor complex translocates into the nucleus.
- **Gene Regulation:** In the nucleus, the complex can act in two primary ways:
 - **Transactivation:** The GR dimerizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) in the promoter regions of target genes, leading to the increased transcription of anti-inflammatory proteins like lipocortin-1.[11]
 - **Transrepression:** The GR can also interfere with the activity of pro-inflammatory transcription factors, such as NF-κB and AP-1, thereby repressing the expression of inflammatory cytokines, chemokines, and adhesion molecules.[3]

In addition to this classical genomic pathway, glucocorticoids can also elicit rapid, non-genomic effects through membrane-bound receptors and modulation of intracellular signaling cascades.
[1]

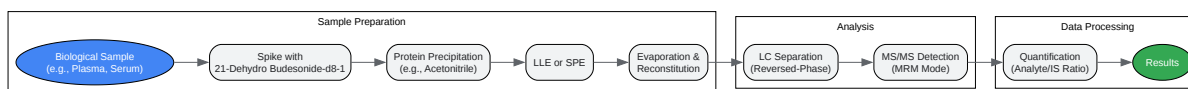


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Caption: Glucocorticoid receptor signaling pathway.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the quantification of a steroid analyte using an internal standard like **21-Dehydro Budesonide-d8-1**.



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Caption: LC-MS/MS analytical workflow.

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